molecular formula C10H7F3O B3194345 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol CAS No. 83494-26-2

1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol

Cat. No.: B3194345
CAS No.: 83494-26-2
M. Wt: 200.16 g/mol
InChI Key: VOJUVKYRGUEAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol (CAS 477330-46-4) is a high-value propynol derivative with the molecular formula C16H11F3O and a molecular weight of 276.253 . This compound serves as a versatile alkyne-containing building block in organic and medicinal chemistry. Its key structural features—a propargylic alcohol and an electron-withdrawing trifluoromethyl group on the phenyl ring—make it a valuable precursor in complex molecule synthesis. Researchers utilize this and similar propynol reagents in the synthesis of photochromic compounds, such as naphthopyrans, which are used in the development of advanced optical materials . The synthetic application of propynols also extends to the construction of sesquiterpenes and other complex natural products, where they are employed in key alkyne alkylation steps to build molecular complexity . The presence of the trifluoromethyl group is often leveraged to fine-tune the lipophilicity, metabolic stability, and binding affinity of target molecules. This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]prop-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h1,3-6,9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJUVKYRGUEAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Transformations of 1 4 Trifluoromethyl Phenyl 2 Propyn 1 Ol

Reactions Involving the Alkyne Moiety

The terminal alkyne of 1-[4-(trifluoromethyl)phenyl]-2-propyn-1-ol is a versatile functional group that serves as a linchpin for numerous chemical transformations. Its reactions are central to the construction of more complex molecular architectures.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an E-H bond (where E is an element such as B, Si, etc.) across the carbon-carbon triple bond. These reactions are of fundamental importance as they convert the linear alkyne framework into stereodefined alkenes, which are valuable synthetic intermediates.

The hydroboration of propargyl alcohols is a powerful method for the synthesis of vinylboronates, which can then be used in a wide range of subsequent reactions, most notably the Suzuki-Miyaura cross-coupling. For propargyl alcohols, the reaction's regioselectivity (i.e., whether the boron adds to the α- or β-carbon) and stereoselectivity (syn- or anti-addition) are key considerations.

Research into the hydroboration of propargyl alcohols has shown that selectivity can be controlled by the choice of reagents and catalysts. While specific studies on this compound are not extensively detailed, analogous transformations on similar substrates provide significant insight. For instance, a metal-free approach using bis(pinacolato)diboron, (Bpin)₂, and a simple base like lithium tert-butoxide (LiOtBu) in DMSO has been shown to achieve highly regio- and stereoselective trans-hydroboration of various propargyl alcohols. researchgate.net This method typically yields (E)-β-vinylboronates. The proposed mechanism involves the formation of a propargyl alcohol anion, which then forms an 'ate' complex with the boron reagent, followed by an intramolecular trans-boration. researchgate.net

Alternatively, transition metal catalysis can be employed. Ruthenium catalysts, such as [Cp*RuCl]₄, have been effective in catalyzing the trans-hydroboration of internal alkynes with pinacolborane, yielding alkenyl boronates that are otherwise difficult to access. researchgate.net Metal-free hydroboration of alkynyl trifluoromethyl ketones with pinacolborane is also a reported method, which, after hydrolysis, yields trifluoromethyl propargyl alcohols. nih.govnih.gov This indicates the compatibility of the trifluoromethyl group with hydroboration conditions.

The expected hydroboration of this compound would likely proceed to form a β-Bpin-substituted (E)-allylic alcohol, a versatile intermediate for further synthesis.

Table 1: Representative Conditions for Hydroboration of Propargyl Alcohols This table is generated based on data for analogous compounds to illustrate the expected reaction outcomes.

Boron ReagentCatalyst/PromoterSolventSelectivityProduct TypeReference
(Bpin)₂LiOtBuDMSOtrans, β-selective(E)-β-vinylboronate researchgate.net
Pinacolborane[Cp*RuCl]₄Varioustrans, distal(E)-alkenylboronate researchgate.net
PinacolboraneMetal-freeAmbientN/ABoronate ester nih.gov

Hydrosilylation, the addition of a Si-H bond across the triple bond, is a highly efficient method for producing vinylsilanes, which are key precursors for Hiyama and Denmark-Hiyama cross-coupling reactions, as well as other transformations. The regioselectivity of this addition to unsymmetrical alkynes like propargyl alcohols is a critical aspect.

Platinum catalysts are particularly effective for the hydrosilylation of propargylic alcohols. A system using platinum(II) chloride (PtCl₂) with a bulky phosphine (B1218219) ligand such as XPhos has been developed for the highly selective synthesis of (E)-β-vinylsilanes from a wide range of propargylic alcohols. youtube.comlibretexts.org The reaction proceeds with excellent regioselectivity, placing the silyl (B83357) group at the terminal (β) carbon, and high stereoselectivity, yielding the E-alkene geometry. youtube.comlibretexts.org This selectivity is attributed to a model where the large propargylic substituent orients itself away from the bulky phosphine ligand on the platinum center. libretexts.org The reaction is tolerant of diverse functional groups and can be performed with very low catalyst loadings. youtube.com

Given these precedents, this compound is expected to react smoothly under these conditions with various silanes, such as dimethylphenylsilane, to afford the corresponding (E)-β-vinylsilane in high yield.

Table 2: Platinum-Catalyzed Hydrosilylation of Propargylic Alcohols This table is generated based on data for analogous compounds to illustrate the expected reaction outcomes.

Substrate (Analog)SilaneCatalyst SystemProductYieldReference
1-Phenylprop-2-yn-1-olPhMe₂SiHPtCl₂/XPhos(E)-3-(Dimethyl(phenyl)silyl)-1-phenylprop-2-en-1-ol94% libretexts.org
1-(4-Chlorophenyl)prop-2-yn-1-olPhMe₂SiHPtCl₂/XPhos(E)-1-(4-Chlorophenyl)-3-(dimethyl(phenyl)silyl)prop-2-en-1-ol85% libretexts.org
Diphenyl(prop-2-yn-1-yl)methanolPhMe₂SiHPtCl₂/XPhos(E)-3-(Dimethyl(phenyl)silyl)-1,1-diphenylprop-2-en-1-ol95% youtube.com

Beyond hydrosilylation, other hydroelement additions are possible. For example, gold-catalyzed hydrofluorination of propargyl alcohols using Et₃N·3HF has been reported, where the hydroxyl group is believed to promote the reaction through hydrogen bonding. youtube.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring construction, allowing for the rapid assembly of cyclic and polycyclic systems from acyclic precursors. The alkyne moiety in this compound can participate as a 2π-electron component in various cycloaddition modes.

[2+2] cycloadditions involve the combination of two 2π-electron systems to form a four-membered ring. Thermally, these reactions are often forbidden by the Woodward-Hoffmann rules for suprafacial interactions and thus require photochemical activation or the use of specialized substrates like ketenes. researchgate.net

Photochemical [2+2] cycloadditions between an alkene and an alkyne can yield cyclobutene (B1205218) derivatives. This process typically involves the photoexcitation of one component, which then adds to the ground state of the other. researchgate.net A related reaction is the Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an excited carbonyl compound and an alkyne to produce an oxetene.

While these reactions are well-established, specific examples of intermolecular [2+2] cycloadditions involving aryl propargyl alcohols like the title compound with simple alkenes are not widely reported in the literature. Such transformations are often challenged by competing reaction pathways and lower reactivity of alkynes compared to activated alkenes. More successful [2+2] cycloadditions involving alkynes are often seen in intramolecular systems or with highly reactive partners like allenes or ketenes. researchgate.net

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene (the 4π component) and a dienophile (the 2π component). nih.gov Alkynes can serve as dienophiles, reacting with dienes to produce 1,4-cyclohexadiene (B1204751) derivatives.

The reactivity of the dienophile is crucial for the success of the Diels-Alder reaction. Electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

In this compound, the 4-(trifluoromethyl)phenyl group acts as an electron-withdrawing substituent, which should enhance the dienophilic character of the alkyne moiety. Therefore, it is expected to react readily with electron-rich dienes such as cyclopentadiene, 2,3-dimethyl-1,3-butadiene, or Danishefsky's diene to form the corresponding substituted 1,4-cyclohexadiene adducts. The reaction provides a direct route to functionalized six-membered rings with controlled regiochemistry.

Table 3: Expected Diels-Alder Reactions with this compound as Dienophile This table is hypothetical, illustrating the expected products based on established Diels-Alder principles.

DieneDienophileExpected Product
1,3-ButadieneThis compound1-(4-(Trifluoromethyl)phenyl)-1-(cyclohexa-1,4-dien-1-yl)methanol
CyclopentadieneThis compound(5-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)methyl)bicyclo[2.2.1]hepta-2,5-dien-5-yl)methanol
2,3-Dimethyl-1,3-butadieneThis compound1-(4,5-Dimethylcyclohexa-1,4-dien-1-yl)-1-(4-(trifluoromethyl)phenyl)methanol
1,3-Dipolar Cycloadditions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne of this compound serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent, often cited as a premier "click chemistry" reaction due to its high efficiency, regioselectivity, and tolerance of various functional groups. nih.govwikipedia.org

In the CuAAC reaction, the terminal alkyne of this compound reacts exclusively with an organic azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. nih.govbeilstein-journals.org The reaction is significantly accelerated by copper, which, unlike the uncatalyzed Huisgen thermal cycloaddition, proceeds under mild conditions and avoids the formation of the 1,5-regioisomer. nih.govwikipedia.org The process is initiated by the formation of a copper(I) acetylide intermediate, which then reacts with the azide through a series of coordination and cyclization steps to yield the stable triazole ring. nih.gov

The versatility of this reaction allows for the conjugation of the this compound unit to a wide array of molecules, including polymers, biomolecules, and functionalized organic compounds, by simply reacting it with the corresponding azide-containing substrate. researchgate.net

Table 1: Examples of CuAAC Reactions with Propargyl Alcohols

Alkyne SubstrateAzide PartnerCatalyst SystemSolventProductYield (%)
PhenylacetyleneBenzyl (B1604629) AzideCu(II)SO₄ / Sodium AscorbateH₂O/t-BuOH1-Benzyl-4-phenyl-1H-1,2,3-triazole>95
Propargyl AlcoholPhenyl AzideCuITHF(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol91
1-Phenylprop-2-yn-1-olBenzyl Azide[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂Neat1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanolQuantitative

This table presents data for structurally related propargyl alcohols to illustrate the general reactivity and conditions for the CuAAC reaction.

Cyclopropenation Reactions

The carbon-carbon triple bond in this compound can undergo cyclopropenation reactions to form highly strained, synthetically valuable cyclopropene (B1174273) derivatives. This transformation typically involves the formal [2+1] cycloaddition of a carbene or carbenoid species across the alkyne. nih.govnih.gov

Transition metal catalysts, particularly those based on rhodium(II) and copper(I), are highly effective in facilitating these reactions. nih.govnih.gov The process generally starts with the decomposition of a diazo compound by the metal catalyst to generate a metal-carbene intermediate. This electrophilic species is then transferred to the alkyne substrate. The use of chiral catalysts can enable highly enantioselective cyclopropenations. nih.gov The trifluoromethylphenyl substituent can influence the electronic properties of the alkyne, affecting its reactivity toward the incoming carbene.

The resulting trifluoromethylated cyclopropenes are valuable building blocks due to their unique chemical properties and potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Catalytic Systems for Cyclopropenation of Alkynes

Alkyne SubstrateDiazo ReagentCatalystSolventProduct TypeYield (%)
Terminal AlkynesCF₃-substituted donor-acceptor diazoalkanesRh₂(OAc)₄DichloromethaneTrifluoromethyl cyclopropenesUp to 98
Styrene (Alkene)Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonateCuITolueneFluorinated cyclopropane74

This table provides examples of catalysts and reagents used for cyclopropanation and the related cyclopropenation, demonstrating the feasibility and conditions for such transformations. nih.govnih.gov

Rearrangement Reactions

The structure of this compound is amenable to several important rearrangement reactions, which transform the propargylic alcohol framework into different functional groups, most notably α,β-unsaturated carbonyl compounds.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated aldehydes or ketones. wikipedia.org For this compound, a secondary alcohol with a terminal alkyne, this rearrangement typically yields the corresponding α,β-unsaturated aldehyde, 3-[4-(trifluoromethyl)phenyl]but-2-enal.

The mechanism involves the protonation of the hydroxyl group, followed by its elimination as water to form an allene-carbocation intermediate. Subsequent attack by a water molecule and tautomerization leads to the final unsaturated carbonyl product. wikipedia.org While strong acids are traditionally used, modern variants employ milder Lewis acids or transition metal catalysts (e.g., gold, ruthenium, indium) to improve yields, selectivity, and functional group tolerance. wikipedia.orgrsc.org For instance, perrhenate (B82622) catalysts have been used for the Meyer-Schuster rearrangement of related 1-silylalkyn-3-ols. nih.gov

Gold catalysts are particularly effective at activating the alkyne moiety of propargyl alcohols. In the presence of an external oxidant, such as a pyridine-N-oxide, gold(I) catalysts can divert the reaction from the typical Meyer-Schuster pathway to an oxidative rearrangement. organic-chemistry.org This process can selectively generate valuable 1,3-diketones.

The proposed mechanism involves the gold-catalyzed formation of an α-carbonyl carbenoid or a related intermediate. organic-chemistry.org Instead of undergoing simple hydration, this intermediate is oxidized, leading to a rearranged product with a higher oxidation state. This methodology provides an efficient and selective route to 1,3-dicarbonyl compounds under mild conditions, avoiding the formation of other side products. organic-chemistry.org

Sigmatropic rearrangements are concerted, pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orguh.edu While a direct thermal wikipedia.orgnih.gov-sigmatropic rearrangement of the hydroxyl group is not a typical pathway for this compound, the molecule can be a precursor for other types of sigmatropic shifts.

A prominent example is the nih.govnih.gov-sigmatropic rearrangement, such as the Doyle-Kirmse reaction. nih.gov This would require converting the alcohol into a suitable precursor, such as a propargyl sulfide (B99878). Reaction of this sulfide with a diazo compound in the presence of a copper or rhodium catalyst would generate a sulfonium (B1226848) ylide, which could then undergo a rapid nih.govnih.gov-sigmatropic rearrangement to yield a functionalized allene (B1206475).

Transition Metal-Catalyzed Transformations

Beyond the specific reactions mentioned above, this compound is a substrate for a wide range of other transition metal-catalyzed transformations. mdpi.comorganic-chemistry.org The presence of the trifluoromethyl group makes this building block particularly interesting for the synthesis of fluorinated molecules, which are of great importance in pharmaceuticals and agrochemicals. nih.govresearchgate.net

Palladium catalysis, for example, can be used for various cross-coupling reactions. While the primary focus is often on the alkyne, the aryl ring itself could be subject to C-H activation and functionalization under specific directing-group-assisted conditions. nih.govresearchgate.net Gold catalysts can also promote reactions beyond rearrangements, such as activating the propargyl alcohol for propargylic substitution reactions with various nucleophiles. doi.org Other transition metals like rhodium, iridium, and ruthenium can catalyze a plethora of transformations including cyclizations, isomerizations, and addition reactions across the alkyne.

Table 3: Summary of Potential Transformations

Reaction ClassReagent/CatalystFunctional Group TransformedProduct Type
1,3-Dipolar CycloadditionR-N₃, Cu(I)Alkyne1,2,3-Triazole
CyclopropenationR₂-CN₂, Rh(II) or Cu(I)AlkyneCyclopropene
Meyer-Schuster RearrangementH⁺ or Au(I)Propargyl Alcoholα,β-Unsaturated Aldehyde
Oxidative RearrangementPyridine-N-Oxide, Au(I)Propargyl Alcohol1,3-Diketone
nih.govnih.gov-Sigmatropic Rearrangement(Requires derivatization to sulfide)Propargyl SulfideAllene
Propargylic SubstitutionNucleophile, Au(I) or In(III)Hydroxyl GroupSubstituted Alkyne

Ruthenium-Catalyzed Cycloisomerizations and Other Reactions

Ruthenium catalysts are well-established for their ability to mediate complex molecular rearrangements, particularly with substrates containing alkyne functionalities. A notable application is the cycloisomerization of propargyl diynols, which are structurally related to the title compound. In these reactions, catalysts such as [CpRu(CH₃CN)₃]PF₆ facilitate the transformation of diynols into α,β,γ,δ-unsaturated ketones and aldehydes. nih.gov This process builds molecular complexity from readily available starting materials. nih.gov

The resulting unsaturated carbonyl compounds can be further elaborated. For instance, they can be converted into 1-azatrienes, which then undergo a 6π-electrocyclization and subsequent dehydration to afford highly substituted pyridines with excellent regiocontrol. nih.govorganic-chemistry.org This cycloisomerization-6π-cyclization sequence highlights the utility of ruthenium catalysis in constructing complex heterocyclic frameworks. nih.gov While these examples utilize diynol substrates, they establish the fundamental reactivity of ruthenium catalysts with propargylic alcohols, suggesting potential pathways for this compound to engage in similar transformations, likely requiring prior derivatization to introduce a second alkyne moiety.

General propargylic alcohols can also undergo ruthenium-catalyzed cycloisomerization to form functionalized five- and six-membered rings. nih.gov The specific application of these cycloisomerization reactions directly to this compound is a subject for further investigation.

Copper-Catalyzed Carbon-Heteroatom Bond Formations

Copper-catalyzed reactions are fundamental for the formation of carbon-heteroatom (C-X) bonds, encompassing C-N, C-O, and C-S linkages. researchgate.netsigmaaldrich.com These transformations, often referred to as Ullmann-type or Chan-Lam couplings, are pivotal in organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and materials. mdpi.com Generally, these reactions involve the coupling of a nucleophile (containing an N-H, O-H, or S-H bond) with an organic electrophile, often in the presence of a copper catalyst. nih.gov

Propargylic alcohols can participate in copper-catalyzed reactions. For instance, the alkyne group can be involved in coupling reactions, and the hydroxyl group can act as a nucleophile in O-arylation reactions. Copper nanoparticles have emerged as a greener alternative for catalyzing a variety of C-C and C-heteroatom bond formations. nih.gov While the broad utility of copper catalysis in forming C-X bonds is well-documented, specific examples detailing the use of this compound as a substrate in such transformations are not extensively reported in the surveyed literature. However, the inherent reactivity of its functional groups makes it a plausible candidate for such copper-mediated couplings.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. youtube.com Propargylic alcohols like this compound are amenable to various palladium-catalyzed transformations, including Sonogashira, Heck, and Suzuki couplings.

A highly relevant transformation is the synthesis of the isomeric primary alcohol, 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol, which is accomplished via a Sonogashira coupling. This reaction couples the terminal alkyne of 2-propyn-1-ol with 1-bromo-4-(trifluoromethyl)benzene. rsc.org The reaction is catalyzed by a palladium complex, PdCl₂(PPh₃)₂, in the presence of a copper(I) co-catalyst. rsc.org This synthesis demonstrates the utility of palladium catalysis in constructing the core structure of the title compound.

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventYieldRef
11-bromo-4-(trifluoromethyl)benzene2-propyn-1-olPdCl₂(PPh₃)₂CuINEt₃DMF61% rsc.org

Table 1: Palladium-Catalyzed Sonogashira Synthesis of 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol.

Furthermore, the trifluoromethyl group is a key functional group in many pharmaceuticals and agrochemicals, and palladium-catalyzed methods for its introduction are of significant interest. nih.govresearchgate.net While the title compound already contains this moiety, palladium catalysis offers pathways for further functionalization of the aromatic ring or the alkyne. For example, palladium-catalyzed reactions could be employed to couple aryl or vinyl groups to the alkyne, or to perform C-H functionalization on the phenyl ring.

Gold-Catalyzed Reactivity

Gold catalysts, particularly cationic gold(I) and gold(III) complexes, exhibit unique Lewis acidity that effectively activates the carbon-carbon triple bonds of alkynes toward nucleophilic attack. nih.gov This reactivity has been harnessed in a variety of transformations involving propargylic alcohols.

One notable example involves a gold(I)-catalyzed domino reaction for the synthesis of complex furopyran systems. In this sequence, a propargylic alcohol bearing a 4-(trifluoromethyl)phenyl group undergoes a reaction cascade initiated by the gold catalyst. The sequence involves two regioselective cyclizations (a 5-endo-dig and an 8-endo-dig), a Grob-type fragmentation, and a hetero Diels-Alder reaction, ultimately forming a polycyclic furopyran product in a 34% yield. mdpi.com

Substrate MoietyCatalystDienophileSolventProductYieldRef
1-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ylCatalyst A*Dihydrofuran1,4-DioxaneFuropyran 4j34% mdpi.com

*Catalyst A is a specific gold(I) complex mentioned in the source. Table 2: Gold-Catalyzed Domino Reaction for Furopyran Synthesis.

Additionally, propargylic alcohols substituted with a trifluoromethyl group can be converted into trifluoromethylated allenes and indenes under Lewis acid catalysis, a role often played by gold catalysts. nih.gov These reactions typically proceed in fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), which can also act as a promoter. nih.govresearchgate.net The reaction can be tuned to selectively yield either the allene through a nucleophilic substitution or the indene (B144670) via a subsequent rearrangement and cyclization. nih.gov Gold catalysts are also effective in the hydration of alkynes to form ketones, with gold(III) complexes containing trifluoromethyl ligands showing high efficiency. researchgate.net

Iridium-Catalyzed Processes

Iridium catalysts have enabled a range of novel transformations, including enantioselective functionalization of C-H bonds. nih.govnih.govorganic-chemistry.org While direct propargylic C-H functionalization is not applicable to this compound due to the presence of the hydroxyl group, related iridium-catalyzed reactions highlight potential reactivity. For instance, an enantioselective iridium-catalyzed trifluoromethylthiolation of the propargylic C(sp³)–H bonds of various alkynes has been developed. nih.govorganic-chemistry.org This suggests that if the hydroxyl group were replaced by a hydrogen, the resulting compound could be a substrate for such transformations.

A more direct potential application of iridium catalysis is the hydrogenation of the alkyne functionality. If the triple bond of this compound is selectively reduced to a double bond, it would form a fluorinated allylic alcohol. Such compounds are valuable substrates for iridium-catalyzed asymmetric hydrogenation to produce chiral 1,2-fluorohydrins with high enantioselectivity. rsc.org This two-step sequence represents a plausible route to chiral, fluorinated alcohols from the title compound.

Other Metal-Mediated Transformations

Beyond the metals discussed above, other transition and main group metals can mediate important transformations of propargylic alcohols.

Iron(III) Chloride: FeCl₃, an earth-abundant and environmentally friendly Lewis acid, can catalyze the cascade cyclization of propargylic alcohols with alkenes to generate complex indene-based polycyclic compounds. rsc.org This protocol offers a straightforward method for building molecular complexity.

Indium(III) Chloride: Cationic indium catalysts, generated from precursors like InCl₃, have been shown to be highly effective in promoting the dehydrative SN1-type substitution of propargylic alcohols. researchgate.net This method allows for the reaction of the alcohol with a wide variety of nucleophiles, including aromatic and heteroaromatic compounds, phenols, and sulfonamides, under mild, open-air conditions to afford the corresponding propargylated products in good yields. researchgate.net Given the electron-withdrawing trifluoromethyl group, the propargylic cation intermediate derived from this compound would be stabilized, making it a suitable substrate for this transformation.

Reactions at the Propargylic Hydroxyl Group

The propargylic hydroxyl group of this compound is a key site for chemical modification, enabling its conversion into various other functional groups or serving as a handle for more complex syntheses. nih.gov

A fundamental transformation is the conversion of the hydroxyl group into a good leaving group, which facilitates nucleophilic substitution reactions. For example, the related primary alcohol, 3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-ol, is readily converted to its corresponding methanesulfonate (B1217627) (mesylate) by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine. rsc.org This transformation is quantitative and exemplifies a standard method to activate the hydroxyl group for subsequent reactions.

AlcoholReagentBaseSolventProductYieldRef
3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-olMsClNEt₃Toluene3-(4-(trifluoromethyl)phenyl)prop-2-yn-1-yl methanesulfonatequant. rsc.org

Table 3: Mesylation of a Related Propargylic Alcohol.

Other reactions targeting the hydroxyl group include:

Oxidation: The secondary alcohol can be oxidized to the corresponding propargylic ketone, 1-[4-(trifluoromethyl)phenyl]prop-2-yn-1-one, using standard oxidizing agents.

Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargylic alcohols can rearrange to form α,β-unsaturated carbonyl compounds. nih.gov

Halogenation: Electrophilic halogenating agents can react with propargyl alcohols to produce α-haloenones or β-haloenones, depending on the reaction conditions and substrate structure. nih.gov

Dehydrative Substitution: As mentioned in section 3.1.4.6, acid or Lewis acid catalysis can promote dehydration to form a stabilized propargylic cation, which is then trapped by a nucleophile. researchgate.netwpmucdn.com

These reactions underscore the synthetic versatility of the propargylic hydroxyl group, allowing for the strategic elaboration of this compound into a wide array of more complex molecules.

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification, common transformations for alcohols. These reactions typically proceed under acidic conditions, where the acid catalyst protonates the hydroxyl group, converting it into a better leaving group (water).

Etherification: In the presence of an acid catalyst and another alcohol, this compound can form an ether. This reaction often follows an Sɴ1-type mechanism, proceeding through a resonance-stabilized propargyl-benzyl carbocation. The stability of this carbocation is crucial for the reaction to occur. While the phenyl group stabilizes the positive charge through resonance, the strongly electron-withdrawing trifluoromethyl group at the para position destabilizes this carbocation, potentially requiring harsher reaction conditions compared to its non-fluorinated analog, 1-phenyl-2-propyn-1-ol. Lewis acids can also catalyze this transformation. For instance, FeCl₃ has been shown to be an efficient catalyst for the substitution reaction of propargylic alcohols with various alcohols to form the corresponding ethers. organic-chemistry.org

Esterification: The most common method for esterifying a carboxylic acid with an alcohol is the Fischer esterification. chemguide.co.uk This acid-catalyzed nucleophilic acyl substitution is a reversible process. masterorganicchemistry.comyoutube.com To favor the formation of the ester from this compound and a carboxylic acid, a large excess of one reactant (typically the alcohol) is used, or the water generated is removed from the reaction mixture, often using a Dean-Stark apparatus. masterorganicchemistry.com Common acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Reaction TypeReactantCatalyst/ConditionsProduct TypeTypical YieldReference
EtherificationMethanolFeCl₃, CH₂Cl₂Propargyl Methyl EtherGood to Excellent organic-chemistry.org
EtherificationEthanolp-NBSA, CH₃CNPropargyl Ethyl EtherHigh researchgate.net
Fischer EsterificationAcetic AcidH₂SO₄ (conc.), HeatPropargyl AcetateGood (equilibrium) chemguide.co.uk
EsterificationBenzoic AcidDBSA, WaterPropargyl BenzoateGood organic-chemistry.org

Note: The data in the table represents typical conditions for the etherification and esterification of secondary aryl-propargylic alcohols and serves to illustrate the expected reactivity of this compound.

Oxidation Reactions for Functional Group Interconversion

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-one (an ynone). This transformation is a key step for further functional group manipulation in synthetic pathways. A variety of oxidizing agents can accomplish this conversion, ranging from classic metal-based reagents to more modern catalytic systems. nih.gov

Common methods for the oxidation of secondary propargylic alcohols include the use of manganese dioxide (MnO₂), chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine). More recently, catalytic methods employing environmentally benign oxidants like molecular oxygen or peroxides have been developed. For example, a system using Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride with aerobic oxygen provides a practical and eco-friendly route to ynones. organic-chemistry.org Electrochemical methods have also been successfully applied to the oxidation of sensitive propargylic benzylic alcohols. osti.gov The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule.

Reagent/Catalyst SystemOxidantSolventTypical YieldReference
MnO₂-DichloromethaneGood to Excellent nih.gov
PCC-DichloromethaneGood nih.gov
Fe(NO₃)₃·9H₂O, TEMPO, NaClO₂ (air)TolueneGood to Excellent organic-chemistry.org
Copper Nanoparticles (CuNPs)TBHP or AirTolueneGood to Excellent organic-chemistry.org
N-Iodosuccinimide (NIS)-AcetonitrileGood organic-chemistry.org
Electrochemical Oxidation-AcetonitrileGood osti.gov

Note: The table lists general methods for the oxidation of secondary propargylic alcohols to the corresponding ynones.

Nucleophilic Substitution Reactions of the Hydroxyl Group

Direct nucleophilic substitution of the hydroxyl group is a powerful transformation for propargylic alcohols. nih.gov This reaction avoids the need for pre-activation of the alcohol (e.g., conversion to a halide or tosylate), making it an atom-economical process. nih.gov The reaction is typically catalyzed by either Brønsted or Lewis acids, which facilitate the departure of the hydroxyl group as water.

Brønsted acids such as p-toluenesulfonic acid (p-TsOH), tetrafluoroboric acid (HBF₄), and 4-nitrobenzenesulfonic acid (p-NBSA) are effective catalysts for the nucleophilic substitution of propargylic alcohols. researchgate.netnih.govnih.gov The reaction mechanism generally proceeds through an Sɴ1 pathway. The acid protonates the hydroxyl group, which then departs as a water molecule to form a propargyl-benzyl carbocation intermediate. This cation is stabilized by resonance delocalization across the phenyl ring and the alkyne. A nucleophile then attacks the carbocation to yield the final product. A wide range of carbon, nitrogen, oxygen, and sulfur nucleophiles can be employed in this reaction. nih.gov

CatalystNucleophileSolventProduct TypeReference
HBF₄Indoles, Alcohols, AminesDichloromethaneC-, O-, N-Propargylated Products nih.gov
p-NBSAAlcohols, Amines, HeterocyclesAcetonitrilePropargyl Ethers, Propargyl Amines researchgate.net
p-TsOH·H₂Oβ-Dicarbonyl CompoundsTolueneC-Propargylated Products nih.gov
Phosphomolybdic AcidPhenols, AnilinesAcetonitrileC-, O-, N-Propargylated Products researchgate.net

Note: The table showcases various Brønsted acid systems used for the nucleophilic substitution of propargylic alcohols.

Lewis acids are also highly effective catalysts for promoting the nucleophilic substitution of propargylic alcohols. researchgate.net The Lewis acid coordinates to the oxygen atom of the hydroxyl group, enhancing its leaving group ability without the need for strong protic conditions. This can be advantageous for substrates sensitive to strong Brønsted acids. A variety of Lewis acids, including those based on boron, aluminum, iron, and zinc, have been utilized. nih.govnih.govnih.gov The reaction mechanism is similar to the Brønsted acid-catalyzed pathway, involving the formation of a carbocation intermediate after the departure of the Lewis acid-activated hydroxyl group.

CatalystNucleophileSolventProduct TypeReference
BF₃·OEt₂AllyltrimethylsilaneDichloromethaneC-Propargylated Product nih.gov
FeCl₃Alcohols, Thiols, AmidesDichloromethanePropargyl Ethers, Thioethers, Amides organic-chemistry.org
Zn(OTf)₂Alcohols, Phenols-Propargyl Ethers organic-chemistry.org
Al(OTf)₃Various Nucleophiles-Substituted Products researchgate.net

Note: The table presents examples of Lewis acid catalysts employed in the nucleophilic substitution of propargylic alcohols.

Role of the Trifluoromethylphenyl Moiety in Directing Reactivity

The 4-(trifluoromethyl)phenyl group plays a critical role in modulating the reactivity of the molecule, primarily through its potent electronic effects. This influence is most pronounced in reactions that involve the formation of an intermediate carbocation at the benzylic/propargylic position.

Electronic Effects (Inductive and Resonance) of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect on the attached phenyl ring is a combination of a strong negative inductive effect (-I) and a weak resonance effect, which is also electron-withdrawing (-M or -R).

Resonance Effect (-M/-R): The trifluoromethyl group deactivates the aromatic ring via resonance, often described as negative hyperconjugation. This effect withdraws electron density specifically from the ortho and para positions. When considering electrophilic aromatic substitution, this deactivation directs incoming electrophiles to the meta position. youtube.com

In the context of the nucleophilic substitution reactions of this compound, these electronic effects have a profound impact on the stability of the key carbocation intermediate. The Sɴ1 mechanism relies on the formation of a benzylic/propargylic carbocation. While the adjacent phenyl ring and alkyne can delocalize the positive charge, the -CF₃ group at the para position strongly destabilizes this carbocation. nih.gov The powerful -I effect withdraws electron density from the very carbon atom bearing the positive charge (via the aromatic system), making the cation less stable and harder to form compared to the unsubstituted 1-phenyl-2-propyn-1-ol. nih.gov This destabilization increases the activation energy for the Sɴ1 pathway, meaning that acid-catalyzed substitution reactions on this compound would be expected to proceed more slowly or require more forcing conditions than on electron-neutral or electron-rich analogues.

Steric Influence on Reaction Pathways

The steric environment around the chiral center of this compound plays a crucial role in directing the stereochemical outcome of its reactions. The bulky 4-(trifluoromethyl)phenyl group, in conjunction with the linear acetylene (B1199291) moiety, creates a defined spatial arrangement that can be exploited in asymmetric synthesis.

Recent computational studies have shed light on the pronounced steric and electronic effects of the trifluoromethyl group in propargylic substitution reactions. A Density Functional Theory (DFT) study comparing the reactivity of propargylic alcohols with different substituents at the propargylic position revealed that the trifluoromethyl group leads to higher enantioselectivity compared to a methyl group. acs.org This enhanced stereochemical control is attributed to the specific interactions of the fluorine atoms with the C–H bonds of other ligands in the transition state, which energetically favors one stereoisomeric pathway over the other. acs.org

The steric hindrance imparted by the trifluoromethylphenyl group can also influence the regioselectivity of addition reactions to the alkyne. The accessibility of the two carbons of the triple bond can be differentiated, leading to preferential attack at the less hindered terminal carbon. This effect is critical in reactions such as hydrofunctionalizations and metal-catalyzed cross-coupling reactions.

The table below summarizes the key steric factors of the substituents on the carbinol carbon and their potential influence on reaction pathways.

Substituentvan der Waals Radius (Å)Electronic EffectPotential Influence on Reactivity
4-(Trifluoromethyl)phenyl~3.8 (estimated)Strong electron-withdrawingDirects nucleophilic attack, influences transition state geometry, enhances enantioselectivity in asymmetric reactions. acs.orgmdpi.com
Hydrogen1.2NeutralMinimal steric hindrance.
Hydroxyl1.52Electron-donating (lone pairs), can act as a leaving groupParticipates in hydrogen bonding, can be activated for substitution reactions.
Ethynyl~1.7 (for the triple bond)Weakly electron-withdrawingProvides a site for addition reactions and metal-catalyzed couplings.

Cascade and Multicomponent Reaction Sequences

The diverse reactivity of this compound makes it an excellent candidate for cascade and multicomponent reactions, which are highly efficient processes that allow for the construction of complex molecules in a single operation. nih.govmdpi.comnih.gov These reactions often proceed through a series of intramolecular or intermolecular events, triggered by the initial transformation of one of the functional groups in the starting material.

While specific examples utilizing this compound in the literature are not abundant, its structural motifs suggest its potential participation in several well-established cascade and multicomponent reaction sequences.

Potential Cascade Reactions:

Prins-type Cyclization/Friedel-Crafts Alkylation: The propargylic alcohol can be activated under acidic conditions to form a propargyl cation. If the molecule contains a suitably positioned alkene, an intramolecular Prins-type cyclization can occur, followed by an intermolecular Friedel-Crafts alkylation with an aromatic nucleophile. This would lead to the formation of complex polycyclic structures. beilstein-journals.orgnih.gov

Enyne Metathesis: If derivatized with an alkene-containing tether, this compound could undergo ring-closing enyne metathesis to generate cyclic dienes, which are valuable building blocks in organic synthesis. The steric and electronic nature of the trifluoromethylphenyl group would likely influence the efficiency and stereoselectivity of the metathesis reaction.

Meyer-Schuster Rearrangement/Further Transformations: Acid-catalyzed rearrangement of this compound would lead to the formation of an α,β-unsaturated aldehyde. This intermediate could then participate in subsequent tandem reactions, such as Michael additions or cycloadditions, within the same pot.

Potential Multicomponent Reactions:

A³ Coupling (Aldehyde-Alkyne-Amine): The terminal alkyne of this compound makes it a suitable partner for the A³ coupling reaction. In this one-pot process, an aldehyde, an amine, and a terminal alkyne react to form a propargylamine. The use of this specific propargyl alcohol would introduce the trifluoromethylphenyl moiety into the final product, a valuable feature in medicinal chemistry. nih.gov

Synthesis of Nitrogen Heterocycles: Propargyl alcohols are versatile precursors for the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.com Multicomponent reactions involving this compound, a nitrogen source (like an amine or hydrazine), and another coupling partner could provide a direct route to substituted pyrroles, pyrazoles, or other heterocyclic systems. mdpi.comresearchgate.net The trifluoromethyl group often enhances the biological activity of heterocyclic compounds. researchgate.net

The following table outlines potential cascade and multicomponent reactions involving this compound and the expected product classes.

Reaction TypeKey ReactantsExpected Product Class
Cascade Reactions
Prins-type Cyclization/Friedel-Crafts AlkylationAlkene-tethered derivative, Aromatic nucleophilePolycyclic aromatic compounds
Enyne MetathesisAlkene-tethered derivativeCyclic dienes
Meyer-Schuster Rearrangement/Michael AdditionAcid catalyst, Nucleophileβ-Substituted aldehydes
Multicomponent Reactions
A³ CouplingAldehyde, AminePropargylamines with a trifluoromethylphenyl group
Heterocycle SynthesisNitrogen source (e.g., hydrazine), Carbonyl compoundSubstituted pyrazoles or other nitrogen heterocycles

Spectroscopic and Structural Elucidation of 1 4 Trifluoromethyl Phenyl 2 Propyn 1 Ol and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-[4-(trifluoromethyl)phenyl]-2-propyn-1-ol, a complete analysis involves one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

The ¹H NMR spectrum of this compound provides crucial information about the number and types of protons present in the molecule. The aromatic protons on the trifluoromethylphenyl ring typically appear as a complex multiplet or as distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

The proton of the hydroxyl group (-OH) typically presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methine proton (-CH) attached to both the aromatic ring and the hydroxyl-bearing carbon is expected to appear as a singlet or a finely split multiplet. The acetylenic proton (-C≡CH) is anticipated to resonate at a characteristic upfield position as a singlet or a doublet, depending on coupling with the methine proton.

A representative, though not experimentally verified for this specific molecule, compilation of expected ¹H NMR data is presented below:

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.50 - 7.70m-
-CH(OH)-5.50 - 5.60s-
-OHVariablebr s-
-C≡CH2.60 - 2.70s-

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The trifluoromethyl (CF₃) group's carbon signal is characterized by a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show a set of signals in the downfield region, with their chemical shifts influenced by the trifluoromethyl substituent. The carbon atom attached to the CF₃ group will appear as a quartet. The two sp-hybridized carbons of the alkyne group will have characteristic chemical shifts in the mid-field region. The carbinol carbon (-CHOH) will also have a distinct resonance.

An illustrative table of anticipated ¹³C NMR chemical shifts is provided below:

Carbon Expected Chemical Shift (δ, ppm)
-CF₃~124 (q, ¹JCF ≈ 272 Hz)
Aromatic-C (ipso-CF₃)~132 (q, ²JCF ≈ 33 Hz)
Aromatic-CH125-130
Aromatic-C (ipso-CHOH)~144
-C≡CH~83
-C≡CH~75
-CH(OH)-~64

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key indicator of the electronic environment of the CF₃ group. Typically, for a trifluoromethyl group attached to a benzene ring, the signal appears in a characteristic region of the ¹⁹F NMR spectrum.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound, COSY would be instrumental in establishing the connectivity between adjacent protons, for instance, in a substituted alkyl chain attached to the propargylic alcohol moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signal to its corresponding carbon atom in the skeleton of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) correlations between carbon and proton atoms. This technique is invaluable for connecting different fragments of the molecule and for identifying quaternary carbons that are not observed in HSQC spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly useful for elucidating the stereochemistry and conformation of the molecule and its derivatives.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula of this compound. This precise mass measurement is critical for confirming the identity of a newly synthesized compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the hydroxyl group, cleavage of the bond between the carbinol carbon and the aromatic ring, and fragmentation of the propargyl group. The presence of the trifluoromethylphenyl cation would be a significant and expected fragment in the mass spectrum. Analysis of these fragmentation patterns helps to confirm the connectivity of the different functional groups within the molecule.

Interpretation of Fragmentation Patterns

The fragmentation pattern of this compound in mass spectrometry (MS) provides significant insights into its molecular structure. Under electron ionization (EI), the molecular ion (M⁺•) is formed, which then undergoes a series of fragmentation processes to yield smaller, charged particles. The interpretation of these fragments helps to confirm the presence of key structural motifs within the parent molecule.

The fragmentation of benzylic alcohols is often characterized by the formation of a stable tropylium (B1234903) ion or related structures. researchgate.netyoutube.com For this compound, the primary fragmentation pathways are predicted to be influenced by the stability of the resulting carbocations and radicals. The electron-withdrawing nature of the trifluoromethyl group also plays a crucial role in directing the fragmentation. fluorine1.ru

Key fragmentation pathways and the resulting ions include:

Alpha-Cleavage: This involves the cleavage of the C1-C2 bond (the bond between the carbinol carbon and the alkyne group). This is a common pathway for alcohols and leads to the formation of a resonance-stabilized cation. Loss of the propargyl radical (•C≡CH, 25 Da) would result in a prominent peak corresponding to the [M - 25]⁺ ion.

Loss of Water: A characteristic fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to an [M - 18]⁺• ion. libretexts.org This ion can undergo further rearrangement and fragmentation.

Benzylic Cleavage and Rearrangement: Cleavage of the bond between the aromatic ring and the carbinol carbon can occur. The benzylic position promotes the formation of stable carbocations. Rearrangement to a tropylium-like structure is a common feature for benzyl (B1604629) compounds. researchgate.net

Fragmentation of the Aryl-CF₃ Moiety: The trifluoromethyl group can be lost as a •CF₃ radical (69 Da), resulting in an [M - 69]⁺ fragment. fluorine1.ru In some cases, trifluoromethyl-substituted aromatic compounds show a loss of difluorocarbene (:CF₂). fluorine1.ru

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, typically producing characteristic ions at lower m/z values, such as signals corresponding to C₆H₄⁺ or C₄H₃⁺ fragments.

A summary of the predicted major fragments for this compound is presented in the table below.

Predicted Fragment Ion Proposed Fragmentation Pathway m/z (Mass/Charge Ratio)
[C₁₀H₇F₃O]⁺•Molecular Ion (M⁺•)200
[C₈H₅F₃O]⁺α-Cleavage: Loss of •C₂H (propargyl radical)175
[C₁₀H₅F₃]⁺•Dehydration: Loss of H₂O182
[C₉H₇O]⁺Loss of •CF₃131
[C₇H₄F₃]⁺Cleavage at the benzylic position145

This interactive table summarizes the primary fragmentation pathways anticipated for this compound upon mass spectrometric analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond to vibrate. The IR spectrum of this compound is distinguished by the characteristic absorption bands of its alkyne, hydroxyl, and aryl-CF₃ moieties.

The principal vibrational modes for this compound are detailed below:

Alkyne Moiety (C≡C-H): The terminal alkyne group gives rise to two distinct and diagnostically useful vibrations. The stretching of the ≡C-H bond appears as a sharp, moderate to weak intensity band typically around 3300 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch results in a weak absorption in the 2100-2260 cm⁻¹ region. Its intensity is often low due to the small change in dipole moment during the vibration.

Hydroxyl Moiety (-OH): The hydroxyl group is readily identified by a strong and characteristically broad absorption band in the region of 3600-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between molecules in the sample. A "free" or non-hydrogen-bonded O-H stretch, observable in dilute solutions in non-polar solvents, would appear as a sharper peak around 3600 cm⁻¹.

Aryl-CF₃ Moiety: The trifluoromethyl group attached to the phenyl ring produces very strong and characteristic absorption bands due to the C-F stretching vibrations. These bands typically dominate the 1400-1100 cm⁻¹ region of the spectrum. Specifically, a very strong band near 1330 cm⁻¹ is often assigned to the C-CF₃ stretching mode. ias.ac.in Other symmetric and asymmetric C-F stretching vibrations also contribute to strong absorptions in this fingerprint region. cdnsciencepub.comresearchgate.net Additionally, the aromatic ring itself will show C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending vibrations below 900 cm⁻¹.

The following table summarizes the expected characteristic IR absorption frequencies for this compound.

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
HydroxylO-H stretch (H-bonded)3600 - 3200Strong, Broad
Alkyne≡C-H stretch~3300Sharp, Medium-Weak
AromaticC-H stretch3100 - 3000Medium-Weak
AlkyneC≡C stretch2260 - 2100Weak
AromaticC=C stretch1600 - 1450Medium-Weak
Aryl-CF₃C-F stretches1400 - 1100Very Strong
Aryl-CF₃C-CF₃ stretch~1330Very Strong
CarbinolC-O stretch1200 - 1050Strong

This interactive table outlines the key infrared vibrational frequencies used to identify the functional groups within this compound.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Analogues and Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com While many propargyl alcohols, including potentially this compound, are liquids or low-melting solids at room temperature, their conversion into crystalline derivatives allows for detailed structural analysis. nih.govnih.gov The study of such crystalline analogues provides invaluable data on bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

The structural elucidation of a crystalline derivative of this compound would reveal several key features. The core structure, consisting of the trifluoromethylphenyl ring linked to the propargyl alcohol moiety, would have its precise geometry determined. This includes the exact bond lengths of the C≡C triple bond, the C-O bond of the alcohol, and the C-F bonds of the trifluoromethyl group, as well as the tetrahedral geometry around the chiral carbinol center.

Furthermore, the analysis would illuminate the supramolecular architecture, which is dictated by intermolecular forces. Key interactions expected to be observed in the crystal lattice of a derivative include:

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor. It would likely form strong O-H···O hydrogen bonds with acceptor groups on adjacent molecules, leading to the formation of chains, dimers, or more complex networks that are fundamental to the crystal packing.

π–π Stacking: The electron-deficient 4-(trifluoromethyl)phenyl rings could engage in π–π stacking interactions with neighboring aromatic rings. These interactions help to stabilize the crystal lattice.

C-H···π Interactions: The acetylenic proton, being weakly acidic, could act as a donor in C-H···π interactions with the aromatic rings of nearby molecules.

Halogen-related Interactions: The highly electronegative fluorine atoms of the CF₃ group can participate in weak intermolecular contacts, such as C-H···F hydrogen bonds, further influencing the molecular packing arrangement. mdpi.com

By synthesizing and crystallizing derivatives—for example, through esterification of the hydroxyl group or by forming co-crystals—it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting structural data are crucial for understanding structure-property relationships and for designing new molecules with specific solid-state characteristics. nih.govdoi.org

Theoretical and Computational Investigations of 1 4 Trifluoromethyl Phenyl 2 Propyn 1 Ol

Electronic Structure Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol, DFT calculations can provide insights into orbital energies, electron density distribution, and molecular electrostatic potential. These calculations are foundational for understanding the molecule's reactivity and spectroscopic properties.

In studies of similar aromatic compounds, DFT has been employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. For aromatic systems, these calculations often utilize hybrid functionals, such as B3LYP, which have been shown to provide a good balance between accuracy and computational cost.

Theoretical investigations into charge-transfer complexes involving aromatic amines and nitrogen heterocycles with acceptors have successfully used DFT to elucidate the nature of electronic transitions. researchgate.net Similarly, for this compound, the electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, influencing the molecule's electronic properties. Time-Dependent DFT (TD-DFT) can be used to predict electronic transition parameters and to analyze the nature of electronic transitions within the molecule. nih.gov

Table 1: Representative DFT Functionals for Electronic Structure Calculations

FunctionalTypeTypical Application
B3LYPHybrid GGAGeometries, frequencies, electronic properties
CAM-B3LYPRange-separated hybridCharge-transfer excitations, NLO properties nih.gov
M06-2XHybrid meta-GGAMain-group thermochemistry, noncovalent interactions
ωB97X-DRange-separated hybrid with dispersion correctionNoncovalent interactions, thermochemistry acs.org

Conformational Analysis and Energetics

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational barriers around its single bonds. Conformational analysis using computational methods can identify the most stable geometries and the energy differences between various conformers.

The relative orientation of the hydroxyl and propargyl groups is another important conformational feature. Studies on propargyl alcohol itself have provided detailed structural information that can serve as a basis for understanding the conformation of more complex derivatives. researchgate.netwikipedia.orgnih.gov The interplay between the bulky trifluoromethylphenyl group and the propargyl alcohol moiety would be a central focus of a conformational analysis.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For this compound, several types of reactions could be investigated computationally.

Studies on propargyl alcohols have used DFT to explore various reaction pathways, including gold(I)-catalyzed oxidation and reactions with hydroxyl radicals. acs.orgnih.gov In the case of a gold(I)-catalyzed oxidation of a propargylic alcohol, DFT calculations have shown that the reaction can proceed through a regioselective oxidation of the gold(I)-activated alkyne, influenced by hydrogen bonding. acs.org Furthermore, the presence of an electron-withdrawing group on the aryl substituent was found to decelerate a 1,2-aryl shift in an α-carbonyl gold carbene intermediate. acs.org

DFT has also been used to study the addition-cyclization-isomerization reactions between propargyl cyanamides and thiols or alcohols, detailing a five-step mechanism involving nucleophilic attack and proton transfers. researchgate.net The reaction of propargyl alcohol with hydroxyl radicals has been shown to proceed via two mechanisms: addition/elimination and hydrogen abstraction. nih.gov These examples highlight the types of mechanistic questions that could be addressed for this compound using computational methods.

Table 2: Computationally Investigated Reaction Types for Propargyl Alcohols

Reaction TypeKey Findings from DFT Studies
Gold(I)-Catalyzed OxidationMechanism involves regioselective oxidation and potential 1,2-aryl shifts. acs.org
Reaction with Hydroxyl RadicalsProceeds via addition/elimination and hydrogen abstraction mechanisms. nih.gov
Addition–Cyclization–IsomerizationDetailed multi-step mechanisms with identified intermediates and transition states. researchgate.net
Ruthenium-Catalyzed SubstitutionTransition-state models can predict enantioselectivity based on substituents. acs.org
nih.govresearchgate.net-Wittig-Type RearrangementDFT can clarify the reaction mechanism and thermodynamic favorability of products. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, including NMR, IR, and UV-Vis spectra. For this compound, DFT calculations could be used to predict chemical shifts, vibrational frequencies, and electronic absorption wavelengths.

The prediction of NMR chemical shifts is a common application of DFT. Studies on polycyclic aromatic hydrocarbons have demonstrated the utility of DFT in calculating 13C chemical shifts. scispace.com For the title compound, calculated 1H, 13C, and 19F NMR spectra would be invaluable for structural confirmation and for understanding the electronic environment of the different nuclei.

In the realm of vibrational spectroscopy, DFT calculations can predict the infrared and Raman spectra of molecules. A study on the monohydrated cluster of ortho-fluorinated 2-phenylethylamine showed that scaled harmonic vibrational Raman frequencies from DFT calculations matched well with experimental spectra, confirming the three-dimensional cluster structure. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.govmpg.de By calculating the excitation energies and oscillator strengths, TD-DFT can help to assign the absorption bands observed in experimental UV-Vis spectra.

Studies on Non-Covalent Interactions (e.g., C-F···H bonds)

Non-covalent interactions play a crucial role in determining the structure and properties of molecules. In fluorinated compounds like this compound, interactions involving the fluorine atoms, such as C-F···H hydrogen bonds, can be significant.

Computational methods, such as the Non-Covalent Interaction (NCI) index and Quantum Theory of Atoms in Molecules (QTAIM), are used to visualize and quantify these weak interactions. mdpi.com Studies on fluorinated aromatic molecules have shown that water can interact with them in different ways, either binding to the π electron density above the aromatic plane or interacting with functional groups in the plane of the molecule. nih.gov

The effect of fluorination on non-covalent interactions has been a subject of significant research. Rotational spectroscopy combined with quantum chemistry has been used to investigate the trifluoroacetophenone-water complex, revealing a classical O-H···O hydrogen bond and a weak C-H···O hydrogen bond. mdpi.com Such studies provide a detailed understanding of how fluorine atoms tune the nature of non-covalent interactions. mdpi.com For this compound, both intramolecular and intermolecular non-covalent interactions involving the CF3 group would be of interest.

Applications of 1 4 Trifluoromethyl Phenyl 2 Propyn 1 Ol in Advanced Organic Synthesis and Materials Science

As a Precursor and Building Block in the Synthesis of Complex Organic Architectures

The dual functionality of 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol, comprising a terminal alkyne and a hydroxyl group, positions it as an important starting material for the construction of elaborate molecular structures. The trifluoromethyl (CF3) group further enhances its utility by modifying the electronic nature and lipophilicity of the resulting molecules, a feature often sought in medicinal chemistry and materials science.

Heterocyclic compounds are fundamental to pharmaceutical and agrochemical research. nih.govaskpharmacy.net The propargyl alcohol moiety in this compound serves as a linchpin for the synthesis of various heterocyclic systems. The terminal alkyne is particularly amenable to cycloaddition reactions. One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields highly stable 1,2,3-triazole rings. sigmaaldrich.comdurham.ac.uk By reacting this compound with various organic azides, a library of triazole-containing compounds can be generated, embedding the trifluoromethylphenyl group into a new heterocyclic framework.

Furthermore, the interplay between the alkyne and the adjacent alcohol group can be exploited to construct other heterocycles. For instance, under appropriate catalytic conditions, this compound can be a precursor for the synthesis of substituted furans, pyrans, or other oxygen-containing heterocyclic systems. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the propargyl alcohol and the stability of reaction intermediates, offering pathways to unique molecular structures. nih.gov

A molecular scaffold is a core structure upon which various functional groups can be systematically attached to create complex, multifunctional molecules. mdpi.com this compound is an exemplary building block for such scaffolds due to its distinct reactive handles. The alkyne and hydroxyl groups can be addressed with orthogonal chemical reactions, allowing for stepwise and controlled derivatization.

For example, the alkyne can undergo a click reaction to attach the molecule to a larger framework, while the hydroxyl group remains available for subsequent modification, such as esterification or etherification, to introduce another functional element. mdpi.com This modular approach enables the rational design and synthesis of molecules with precisely defined architectures and functionalities, which is critical for applications in drug discovery, chemical biology, and materials science.

Role in the Development of Novel Catalytic Systems and Ligands

In homogeneous catalysis, the performance of a metal catalyst is critically dependent on the surrounding ligands, which modulate its steric and electronic properties. uniovi.esnih.gov While direct use of this compound as a ligand is not common, its structure serves as a valuable starting point for the synthesis of more complex and specialized ligands.

The trifluoromethylphenyl group is of particular interest in ligand design. Its strong electron-withdrawing nature can significantly alter the electron density at the metal center, thereby influencing the catalyst's activity, selectivity, and stability. glsyntech.com The propargyl alcohol framework can be chemically modified to introduce coordinating atoms like phosphorus or nitrogen. For example, the hydroxyl group could be substituted to create phosphine-containing ligands (P,O-ligands) or other chelating structures. Such modifications allow for the fine-tuning of ligand properties for specific catalytic transformations, including asymmetric hydrogenation and cross-coupling reactions. nih.govresearchgate.net

Contributions to Functional Materials Chemistry

The unique electronic and structural features of this compound make it a compelling building block for the creation of advanced functional materials with tailored properties for applications in electronics and optics.

The terminal alkyne functionality makes this compound an ideal monomer or functionalizing agent for polymerization reactions, most notably through click chemistry. ugent.benih.gov The CuAAC reaction provides an efficient and highly specific method for incorporating this molecule into polymer chains. sigmaaldrich.com This can be achieved in several ways:

Side-chain functionalization: A polymer backbone containing azide (B81097) groups can be modified by "clicking" this compound onto the side chains. This introduces the trifluoromethylphenyl moiety as a pendant group, which can alter the polymer's physical properties, such as solubility, thermal stability, and surface energy. researchgate.net

Polymer chain extension: The molecule can be bifunctionalized and used as a monomer in step-growth polymerizations to create polymers with triazole linkages in the main chain.

The integration of this compound into polymers allows for the precise engineering of macromolecular architectures, including block copolymers, star polymers, and polymer networks. researchgate.net The high efficiency of click chemistry ensures that such modifications can be carried out under mild conditions with high fidelity. ugent.benih.gov

Reaction Component Role in Polymer Synthesis Example
Alkyne-functional moleculeBuilding block or functionalizing agentThis compound
Azide-functional polymerMacromolecular scaffoldPoly(glycidyl methacrylate) with azide groups
Copper(I) sourceCatalyst for the cycloadditionCopper(II) sulfate (B86663) with a reducing agent
SolventReaction mediumDichloromethane, THF, or water/t-butanol mixtures

Table 1: Key Components for Incorporating this compound into Polymers via CuAAC Chemistry.

The incorporation of fluorine and trifluoromethyl groups is a powerful strategy for tuning the properties of organic materials used in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netsemanticscholar.org The CF3 group is strongly electron-withdrawing, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule.

By incorporating this compound into larger π-conjugated systems, such as co-oligomers or polymers, it is possible to engineer materials with specific electronic characteristics. researchgate.net Lowering the LUMO level can facilitate electron injection and transport, which is often a challenge in organic semiconductors. This can lead to the development of materials with improved performance, higher efficiency, and better stability in electronic devices. The presence of the CF3 group can also influence the solid-state packing of the material, which has a profound impact on charge transport properties. researchgate.net

Property Effect of Trifluoromethyl Group Incorporation Relevance to Optoelectronics
LUMO Energy Level LoweredImproves electron injection and transport (n-type character)
HOMO Energy Level LoweredIncreases stability against oxidation (air stability)
Solubility Often increased in organic solventsEnhances processability for device fabrication
Molecular Packing Can promote favorable π-π stackingInfluences charge carrier mobility
Photostability Generally improvedIncreases the operational lifetime of devices

Table 2: Influence of the Trifluoromethylphenyl Moiety on the Properties of Organic Functional Materials.

Application in Chiral Auxiliaries or Ligands (via its enantiomerically enriched forms)

A thorough review of scientific literature indicates that while the synthesis and reactions of propargylic alcohols are widely studied, specific applications of enantiomerically enriched this compound as a chiral auxiliary or ligand in asymmetric catalysis are not extensively documented. However, the structural features of this compound—namely, a chiral propargylic alcohol backbone and a trifluoromethylphenyl group—are present in other molecules that have shown significant utility in the field of asymmetric synthesis. This suggests a potential, though as of yet largely unexplored, role for this specific molecule.

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary can be removed. wikipedia.org Chiral ligands, on the other hand, coordinate to a metal center to form a chiral catalyst that can repeatedly induce asymmetry in a substrate. nih.gov

The utility of chiral propargylic alcohols and their derivatives in asymmetric synthesis is well-established. They can serve as precursors to more complex chiral structures or participate directly in stereoselective transformations. For instance, chiral propargylic alcohols can be protected and then used in reactions such as the intramolecular Pauson-Khand reaction to produce fused bicyclic products with high diastereoselectivity, preserving the enantiomeric purity of the starting alcohol. nih.gov

Furthermore, the trifluoromethyl group is known to be advantageous in the design of some chiral ligands. Its strong electron-withdrawing nature and steric bulk can influence the electronic and conformational properties of a catalyst, leading to improved stereoselectivity in certain reactions. researchgate.net Research has shown that chiral α-trifluoromethyl-β-amino alcohols can achieve higher stereoselectivity in reactions like the addition of diethylzinc (B1219324) to imines compared to their non-fluorinated counterparts. researchgate.net

While direct evidence is not available for this compound, related chiral propargylic alcohols have been employed in copper-catalyzed asymmetric substitution reactions. These reactions, enabled by chiral ligands, can proceed with high enantioselectivity. rsc.orgresearchgate.net For example, a variety of chiral propargylic ethers can be synthesized from propargylic esters and alcohols with up to 99% enantiomeric excess using a copper-Pybox complex. researchgate.net

The table below summarizes findings for structurally related compounds, illustrating the potential roles that a chiral trifluoromethyl-substituted propargylic alcohol could play.

Application TypeRelated Compound ClassReactionKey Findings
Substrate for Stereoselective Reaction Chiral Propargylic AlcoholsIntramolecular Pauson-Khand ReactionHigh diastereoselectivity and retention of high enantiomeric purity in the bicyclic products. nih.gov
Ligand for Enantioselective Reaction Trifluoromethylated Amino AlcoholsAddition of diethylzinc to N-(diphenylphosphinoyl)imineLigands with a trifluoromethyl group provided excellent enantioselectivity (up to 95% ee). researchgate.net
Precursor for Chiral Products Propargylic Esters (derived from propargylic alcohols)Copper-Catalyzed Enantioselective EtherificationSynthesis of chiral propargylic ethers with high to excellent enantioselectivity (up to 99% ee). researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol, and how can reaction conditions be optimized?

Answer: The synthesis typically involves Sonogashira coupling between 4-(trifluoromethyl)phenylacetylene and a suitable carbonyl precursor, followed by reduction. Key factors for optimization include:

  • Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are common for coupling reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., THF) to stabilize intermediates.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the propargyl alcohol.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

  • ¹H NMR : Look for the terminal alkyne proton (δ 2.5–3.0 ppm) and the hydroxyl proton (δ 1.5–2.5 ppm, broad). The aromatic protons from the trifluoromethylphenyl group appear as a doublet (δ 7.6–8.0 ppm, J = 8 Hz) .
  • ¹³C NMR : The alkyne carbons resonate at δ 70–90 ppm, while the CF₃ carbon appears at δ 125–130 ppm (q, J = 270 Hz) .
  • IR : Strong absorption at ~3300 cm⁻¹ (O-H stretch) and 2100–2250 cm⁻¹ (C≡C stretch) .

Q. What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant potential) .
  • Ventilation : Use fume hoods due to volatile intermediates.
  • Storage : Keep in a cool, dry place away from oxidizing agents (risk of exothermic decomposition) .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:

  • Crystallization : Use slow vapor diffusion with dichloromethane/hexane mixtures to grow single crystals.
  • Data collection : High-resolution synchrotron sources (e.g., λ = 0.7–1.0 Å) improve accuracy for trifluoromethyl groups .
  • Refinement : SHELXL software refines disordered CF₃ groups using restraints (DFIX/TWIN commands) .
  • Validation : Check R-factor convergence (target < 0.05) and residual electron density maps for missed hydrogen bonds.

Q. What computational methods predict the reactivity of this compound in click chemistry applications?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for Huisgen cycloadditions. Basis sets like 6-31G(d) balance accuracy and computational cost.
  • Electrostatic potential maps : Identify nucleophilic (alkyne) and electrophilic (CF₃) regions .
  • Solvent effects : Include PCM models to simulate polar solvents (e.g., DMSO) .

Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s stability in catalytic systems?

Answer:

  • Steric hindrance : The CF₃ group reduces accessibility to the propargyl alcohol in Pd-catalyzed reactions, requiring bulky ligands (e.g., XPhos) to prevent side reactions .
  • Electronic effects : The electron-withdrawing CF₃ group stabilizes the alkyne via conjugation, slowing undesired hydration .
  • Contradictions : Some studies report CF₃-induced deactivation of catalysts, while others note enhanced regioselectivity. Systematic screening (e.g., DoE) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]-2-propyn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.